![molecular formula C10H7NOS B11906000 9H-Pyrano[2,3-g][1,3]benzothiazole CAS No. 29152-20-3](/img/structure/B11906000.png)
9H-Pyrano[2,3-g][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Chromeno[6,5-d]thiazole: is a heterocyclic compound that features a fused ring system consisting of a chromene and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common synthetic approaches to 9H-Chromeno[6,5-d]thiazole involves the use of copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve the use of copper catalysts and moderate to good yields can be achieved .
Industrial Production Methods: While specific industrial production methods for 9H-Chromeno[6,5-d]thiazole are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the copper-promoted cascade reactions and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Chromeno[6,5-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
9H-Chromeno[6,5-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9H-Chromeno[6,5-d]thiazole and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: The specific pathways depend on the biological activity being studied. For example, anti-inflammatory activity may involve inhibition of pro-inflammatory cytokines, while anticancer activity may involve induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds also feature a chromene-thiazole fused ring system and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as sulfathiazole and meloxicam, which contain the thiazole ring, are known for their biological activities.
Uniqueness: 9H-Chromeno[6,5-d]thiazole is unique due to its specific ring fusion pattern and the resulting electronic and steric properties
Eigenschaften
CAS-Nummer |
29152-20-3 |
|---|---|
Molekularformel |
C10H7NOS |
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
9H-pyrano[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1,3-6H,2H2 |
InChI-Schlüssel |
UEOHHBQJKCZWAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC2=C1C3=C(C=C2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



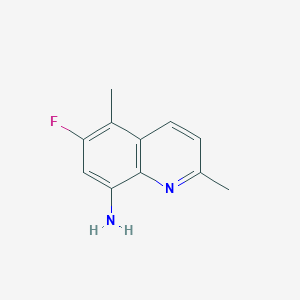
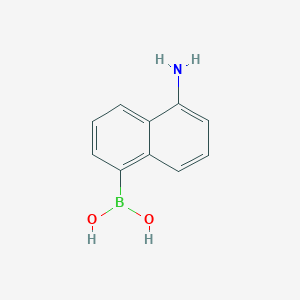
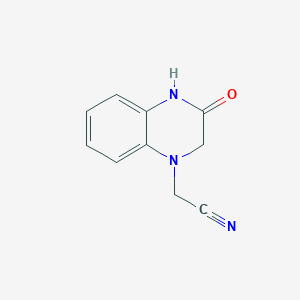
![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
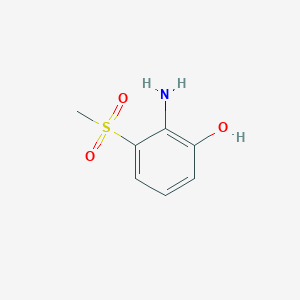




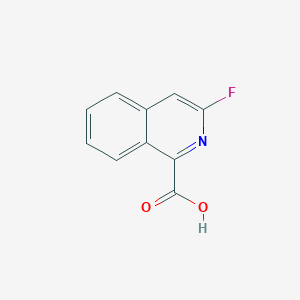
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)
